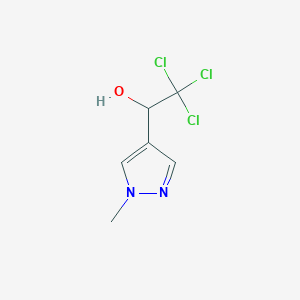

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol

Description

Properties

IUPAC Name |

2,2,2-trichloro-1-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFWLEBYKKUUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212946 | |

| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338495-17-2 | |

| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of trichloroacetaldehyde with 1-ethyl-3-methyl-1H-pyrazole, and this reaction must be conducted under inert atmosphere conditions to prevent interference from moisture or oxygen.

Synthesis of 1-Substituted-3(5)-Carboxyalkyl-1H-Pyrazoles Using Trichloromethyl Enones

A regiocontrolled methodology can be used to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. The selectivity of the reaction depends on the nature of the hydrazine; using arylhydrazine hydrochlorides achieves synthesis of the 1,3-regioisomer in 37–97% yields (22 examples), while the corresponding free hydrazine leads exclusively to the 1,5-regioisomer in 52–83% yields (12 examples). The trichloromethyl group can be used as a precursor for the carboxyalkyl moiety, furnishing a one-pot three-component regioselective protocol suitable for preparing both isomers at moderate to excellent yields.

General Experimental Procedure for the Synthesis of 3-Carboxyalkyl Pyrazoles

To a solution of enone 1 (1 mmol) dissolved in the corresponding alcohol (10 mL for compounds 3a –n and 2 mL for compounds 3o –s ), the corresponding hydrazine hydrochloride 2a –e (1.2 mmol) is added in one portion. The reaction is kept under vigorous stirring at room temperature for 15 minutes and then heated to reflux for another 16 hours (when alcohols with a higher boiling point are used, the temperature of the oil bath is 90 °C). After this time, the reaction mixture is cooled down to room temperature and the solvent is removed under vacuum. The residue is purified through column chromatography using silica gel with hexanes and ethyl acetate at different proportions as eluent.

Oxidation of Alcohols to Pyrazole-3(4)-carbaldehydes

1,3-Diaryl-1H-pyrazole-4-carbaldehydes 3 can be prepared by oxidation of the corresponding (1,3-diaryl-1H-pyrazol-4-yl)methanol in 50-85% yields by FeCl3.6H2O catalyzed by a free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This reaction gives a high yield of the corresponding aldehydes with no over oxidation to carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

Major Products Formed

Oxidation: 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Reduction: 2,2-Dichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol or 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to modify its structure for various purposes.

Table 1: Common Reactions Involving 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Chlorine atoms can be replaced by nucleophiles (amines or thiols). | Various substituted ethanones |

| Reduction | Can be reduced using Grignard reagents. | 2,2-Dichloro-1-(1-methylpyrazol-4-yl)ethanone |

Biological Research

In biological contexts, this compound's reactivity makes it valuable for studying enzyme-catalyzed reactions and metabolic pathways. Its electron-deficient carbon center is particularly susceptible to nucleophilic attack, which can be exploited in biochemical assays.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways. The mechanism involves the compound acting as a substrate mimic, allowing researchers to dissect enzyme mechanisms in vitro.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the formulation of products with enhanced performance characteristics.

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as a precursor for synthesizing various chemical products. |

| Material Science | Enhances material properties in coatings and polymers. |

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can participate in electrophilic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the parent molecule, differing primarily in pyrazole ring substitutions or functional groups.

Substituted Pyrazole Derivatives

Table 1: Key Structural and Physical Properties

Key Observations :

Lipophilicity : Ethyl substitution (as in 1-ethyl-3-methyl analog) elevates molecular weight and LogP, suggesting improved membrane permeability but lower aqueous solubility .

Synthetic Accessibility: All analogs retain the trichloroethanol group, implying shared synthetic pathways involving halogenation and pyrazole functionalization, as seen in related compounds (e.g., describes hydrolysis steps for pyrazole derivatives) .

Non-Pyrazole Trichloroethanol Derivatives

2,2,2-Trichloro-1-(4-chlorophenyl)-1-(2-chlorophenyl)ethanol

Agrochemical and Pharmaceutical Relevance

- Parent Compound : While direct applications are unspecified, its structural analogs (e.g., 1-ethyl-3-methyl derivative) may serve as intermediates in agrochemical synthesis, given the prevalence of pyrazoles in pesticide design .

- Toxicity Profile: The trichloroethanol moiety is associated with environmental persistence and bioaccumulation risks, as seen in dicofol metabolites .

Crystallographic Studies

- SHELX Software : Structural characterization of such compounds likely employs SHELX programs (e.g., SHELXL for refinement), given their dominance in small-molecule crystallography .

Biological Activity

Overview

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS No. 1338495-17-2) is a chemical compound that has garnered attention for its potential biological activities. This compound features a trichloromethyl group attached to an ethanol backbone, further substituted with a 1-methyl-1H-pyrazol-4-yl group. Its unique structure suggests various mechanisms of action that may contribute to its biological effects.

The synthesis of this compound typically involves the nucleophilic addition of 1-methyl-1H-pyrazole to trichloroacetaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include anhydrous solvents like ethanol or methanol and can occur at room temperature or under reflux conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trichloromethyl group can engage in electrophilic interactions, while the pyrazole ring may participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate enzyme activities or receptor functions, leading to observed biological effects.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit notable antimicrobial properties. For instance, pyrazole derivatives have been shown to possess significant antibacterial and antifungal activities. The exact mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anticancer Potential

Pyrazole derivatives are increasingly recognized for their anticancer properties. Studies suggest that certain pyrazole compounds can inhibit key cancer-related enzymes and pathways, including BRAF(V600E) and EGFR signaling pathways. The potential use of this compound as a scaffold for developing new anticancer agents is an area of ongoing research .

Case Studies

Recent studies have explored the biological activity of various pyrazole derivatives:

- Antifungal Activity : A study on synthesized pyrazole carboxamides demonstrated significant antifungal activity against several fungal strains, suggesting that modifications in the pyrazole structure could enhance biological efficacy .

- Combination Therapy : Research involving pyrazoles in combination with conventional chemotherapy agents like doxorubicin showed promising synergistic effects in breast cancer cell lines. This highlights the potential for this compound to be explored in combination therapies for improved treatment outcomes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol, and how is its structure confirmed?

The compound is typically synthesized via condensation reactions between pyrazole derivatives and trichloroethanol precursors. Key steps include refluxing intermediates in ethanol or glacial acetic acid, followed by purification via recrystallization (e.g., ethanol or DMF-EtOH mixtures) . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and X-ray crystallography for absolute configuration determination. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data .

Q. Which characterization techniques are critical for analyzing this compound?

Essential techniques include:

- NMR Spectroscopy : For identifying proton and carbon environments, particularly the trichloroethyl and pyrazole moieties .

- X-ray Crystallography : To resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELX programs are standard for refinement, especially for handling twinned or high-resolution data .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Q. How is the biological activity of this compound assessed in preclinical studies?

Biological screening often involves:

- In vitro assays : Testing antimicrobial, antifungal, or enzyme inhibition activity using standardized protocols (e.g., broth microdilution for MIC values) .

- Structure-Activity Relationship (SAR) : Modifying substituents on the pyrazole ring to evaluate potency changes .

Q. What purification methods are effective for isolating this compound?

Common methods include:

Q. How should researchers handle stability and storage considerations?

Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis of the trichloroethyl group. Stability under reflux conditions (e.g., in acetic acid) should be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Strategies include:

Q. How are crystallographic data contradictions (e.g., twinning, disorder) resolved?

SHELXL’s advanced features address these challenges:

Q. What mechanistic insights exist for key reactions in its synthesis?

For example, cyclization of thiosemicarbazides involves:

Q. How are byproducts identified and mitigated during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.